BRD4 D1-IN-2, also referred to as compound 26, is classified as a small molecule inhibitor. It has been synthesized through structure-based design approaches aimed at enhancing selectivity and potency against the BRD4 D1 bromodomain. This compound has been characterized by its high affinity for BRD4 D1, with an inhibition constant (IC50) reported to be less than 0.092 µM, demonstrating over 500-fold selectivity against other BET bromodomains .
The synthesis of BRD4 D1-IN-2 involved a series of strategic modifications to existing chemical scaffolds known to interact with bromodomains. The synthetic pathway included:
The molecular structure of BRD4 D1-IN-2 features an imidazole ring that is essential for its interaction with the bromodomain. Key structural components include:
Experimental data from X-ray crystallography supports these findings, indicating that structural flexibility within the binding site contributes to the compound's selectivity .
BRD4 D1-IN-2 undergoes competitive inhibition reactions where it displaces acetylated lysine residues from the bromodomain binding site. The mechanism involves:
The mechanism of action for BRD4 D1-IN-2 primarily revolves around its ability to inhibit the function of BRD4 by preventing its interaction with acetylated lysines on histones. This inhibition affects transcriptional regulation processes:
BRD4 D1-IN-2 exhibits several notable physical and chemical properties:
The compound's affinity for BRD4 D1 has been quantified at 15 nM, further emphasizing its potential as a potent inhibitor .
BRD4 D1-IN-2 has significant implications in scientific research:
BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, utilizes its tandem bromodomains (BD1 and BD2) to recognize acetylated lysine (KAc) residues on histones and transcription factors. The N-terminal bromodomain (BD1 or D1) plays a non-redundant role in recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates RNA Polymerase II (RNA Pol II) at serine 2 (Ser2), enabling transcriptional elongation [1] [8]. Mechanistically, BRD4-D1 displaces the inhibitory 7SK/HEXIM complex from P-TEFb, releasing active CDK9 to phosphorylate RNA Pol II [5] [9]. This activity positions BRD4-D1 as a critical node for controlling expression of genes governed by super-enhancers (e.g., MYC, BCL2), which are disproportionally sensitive to BRD4 inhibition in cancer and inflammatory diseases [1] [4].
Pan-BET inhibitors (e.g., JQ1, I-BET) simultaneously target BD1 and BD2 across all BET proteins (BRD2, BRD3, BRD4, BRDT), leading to dose-limiting toxicities like thrombocytopenia and gastrointestinal effects. These toxicities arise partly from BRD2/BRD3 inhibition, which regulates hematopoietic differentiation [3] [10]. Selective BRD4-D1 inhibition offers a therapeutic advantage by:
The development of BET inhibitors began with pan-BET ligands like JQ1 (2010) and I-BET762 (2010), which bind both BD1 and BD2 with near-equal affinity [1] [10]. While clinically effective in hematological malignancies, their utility is limited by toxicity and acquired resistance [10]. Second-generation inhibitors addressed selectivity within BET proteins:
Unmet needs driving Brd4 D1-IN-2 development include:
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